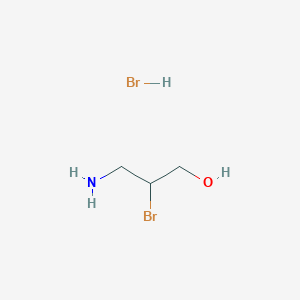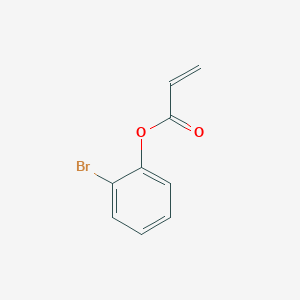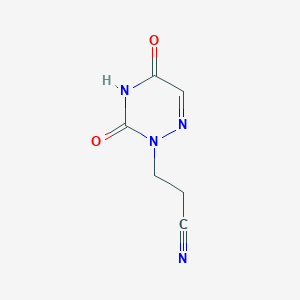
2,5-Tetrahydrofurandimethanol, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Tetrahydrofurandimethanol, trans- is a bio-based compound with the molecular formula C6H12O3 and a molecular weight of 132.16 g/mol . It is a cyclic diol containing a tetrahydrofuran ring with two hydroxymethyl groups in the trans-configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,5-Tetrahydrofurandimethanol, trans- can be synthesized through the hydrogenation of 2,5-furandicarboxylic acid (FDCA) or its esters. The hydrogenation process typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of 2,5-tetrahydrofurandimethanol, trans- involves the catalytic hydrogenation of FDCA. The process is optimized to achieve high yields and purity of the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient conversion .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Tetrahydrofurandimethanol, trans- undergoes various chemical reactions, including:
Esterification: Reacts with dicarboxylic acids to form polyesters.
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Can be reduced to form tetrahydrofuran derivatives.
Common Reagents and Conditions
Esterification: Typically involves the use of dicarboxylic acids such as terephthalic acid or succinic acid in the presence of a catalyst like titanium butoxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is commonly used.
Major Products Formed
Polyesters: Such as poly(tetrahydrofurandimethylene terephthalate) and poly(tetrahydrofuran dimethylene furandicarboxylate).
Aldehydes and Carboxylic Acids: Formed through oxidation reactions.
Tetrahydrofuran Derivatives: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
2,5-Tetrahydrofurandimethanol, trans- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biobased polyesters and other polymers.
Biology: Investigated for its potential use in biodegradable materials.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility.
Industry: Used in the production of high-performance plastics and fibers.
Wirkmechanismus
The mechanism by which 2,5-tetrahydrofurandimethanol, trans- exerts its effects is primarily through its ability to undergo polymerization reactions. The hydroxymethyl groups in the trans-configuration allow for efficient esterification with dicarboxylic acids, leading to the formation of polyesters with desirable thermal and mechanical properties . The molecular targets and pathways involved include the esterification process and the formation of polymer chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediol: Another diol used in polyester synthesis.
Diethylene Glycol: Used in the production of polyesters and polyurethanes.
1,8-Octanediol: A long-chain diol used in polymer synthesis.
1,4-Cyclohexanedimethanol: A cyclic diol used in the production of high-performance polyesters.
Uniqueness
2,5-Tetrahydrofurandimethanol, trans- is unique due to its cyclic structure and the presence of hydroxymethyl groups in the trans-configuration. This configuration enhances its reactivity and allows for the formation of polyesters with higher glass transition temperatures and improved thermal stability compared to other diols .
Eigenschaften
CAS-Nummer |
81370-88-9 |
|---|---|
Molekularformel |
C6H12O3 |
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
[(2S,5S)-5-(hydroxymethyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6-/m0/s1 |
InChI-Schlüssel |
YCZZQSFWHFBKMU-WDSKDSINSA-N |
Isomerische SMILES |
C1C[C@H](O[C@@H]1CO)CO |
Kanonische SMILES |
C1CC(OC1CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,2,2-trimethyloxan-4-amine](/img/structure/B14147220.png)
![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)



![(4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14147243.png)
![Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)-](/img/structure/B14147251.png)
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt](/img/structure/B14147258.png)
![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
